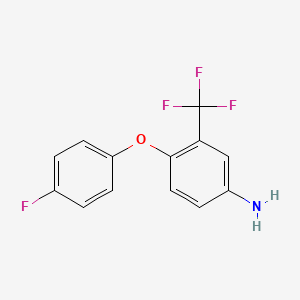

4-(4-Fluorophenoxy)-3-(trifluoromethyl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-fluorophenoxy)-3-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F4NO/c14-8-1-4-10(5-2-8)19-12-6-3-9(18)7-11(12)13(15,16)17/h1-7H,18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDNBTBQKKAYGFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=C(C=C(C=C2)N)C(F)(F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F4NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Studies of 4 4 Fluorophenoxy 3 Trifluoromethyl Aniline Derivatives

Electrophilic and Nucleophilic Reactions of the Aniline (B41778) Moiety

The aniline portion of 4-(4-Fluorophenoxy)-3-(trifluoromethyl)aniline is a primary aromatic amine, which can undergo both electrophilic and nucleophilic reactions. The amino group (-NH2) is an activating group, directing electrophilic substitution to the ortho and para positions of the aniline ring. However, the presence of the bulky and electron-withdrawing trifluoromethyl group at the meta position can influence the regioselectivity of these reactions.

Nucleophilic aromatic substitution (SNA) reactions can also occur, particularly when the aniline is part of a larger system with suitable leaving groups. frontiersin.org The reactivity of the aniline can be modulated by the reaction medium; for instance, acidic conditions can protonate the substrate, enhancing its susceptibility to nucleophilic attack. frontiersin.org The nature of the nucleophile also plays a crucial role in the reaction kinetics and mechanism. frontiersin.org

Oxidative Transformations of Phenoxyanilines to Quinone Derivatives

While specific studies on the oxidation of this compound to quinone derivatives are not extensively detailed in the provided search results, the general oxidation of aniline derivatives is a well-established transformation. Oxidation can lead to a variety of products depending on the oxidizing agent and reaction conditions. Strong oxidizing agents can potentially convert the aniline moiety to a nitro group or lead to polymerization. Under controlled conditions, it is conceivable that phenoxyanilines could be oxidized to form quinone-like structures, although this would likely involve complex reaction pathways and potential dearomatization of the phenyl rings.

Reductive Transformations for Aniline Formation

The formation of the aniline group in this compound typically involves the reduction of a corresponding nitro compound. This is a common and fundamental reaction in organic synthesis. Various reducing agents can be employed for this transformation, ranging from metal catalysts like palladium or platinum with hydrogen gas to chemical reducing agents such as tin(II) chloride or sodium dithionite. The choice of reducing agent can be critical to avoid the reduction of other functional groups present in the molecule.

Derivatization Strategies via the Amine Functionality

The primary amine group of this compound serves as a versatile handle for a wide range of derivatization reactions, allowing for the synthesis of a diverse array of compounds with potential applications in various fields.

Formation of Thiourea Derivatives

The reaction of this compound with isothiocyanates is a common method for the synthesis of thiourea derivatives. researchgate.netresearchgate.net These reactions typically proceed by the nucleophilic attack of the aniline's amino group on the electrophilic carbon of the isothiocyanate. Thiourea derivatives are of significant interest due to their diverse biological activities and applications in organic synthesis. nih.govnih.gov The synthesis of these derivatives is often straightforward and can be achieved under mild conditions. nih.gov

Below is a table summarizing the synthesis of a thiourea derivative from a related aniline:

| Reactant 1 | Reactant 2 | Product |

| 4-Fluorobenzoylisothiocyante | Ammonia (B1221849) | 1-(4-Fluorophenyl)thiourea nih.gov |

Reactions with Grignard Reagents and Fluoride (B91410) Elimination Processes

The interaction of fluorinated anilines with Grignard reagents can lead to complex reactions. While direct reaction at the aniline N-H bond to form a magnesium salt is expected, reactions involving the fluorinated aromatic rings can also occur, potentially leading to fluoride elimination or substitution. A study on a related trifluoromethylated enamine demonstrated that it readily reacted with various Grignard reagents, resulting in the formation of trifluorovinyl compounds. researchgate.net This suggests that under certain conditions, the trifluoromethyl group or the fluoro-substituent on the phenoxy ring of this compound could potentially be involved in reactions with strong nucleophiles like Grignard reagents.

Condensation Reactions Leading to Imine Formation

The primary amine of this compound can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. organic-chemistry.orgnih.govnih.gov This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. mdpi.com Imines are valuable intermediates in organic synthesis and can be further transformed into a variety of other functional groups. nih.gov Mechanochemical methods, which involve grinding solid reactants together, have been shown to be an efficient and environmentally friendly way to synthesize fluorinated imines with high yields in short reaction times. nih.gov

The following table provides examples of imine synthesis from fluorinated benzaldehydes and anilines:

| Aldehyde | Amine | Synthesis Method |

| Fluorinated benzaldehydes | Anilines or chiral benzylamines | Mechanochemical grinding nih.gov |

| Aromatic aldehydes | Non-volatile amines | Microwave irradiation (catalyst/solvent-free) organic-chemistry.org |

| Aldehydes | Compounds with an amino group | Pyrrolidine organocatalysis organic-chemistry.org |

Theoretical and Computational Investigations of Fluorophenoxytrifluoromethyl Anilines

Intermolecular Interactions and Crystal Packing Arrangements:This section was designed to explore how individual molecules of 4-(4-Fluorophenoxy)-3-(trifluoromethyl)aniline interact with each other in the solid state.

Energy Frameworks Analysis for Molecular Packing:This subsection would have quantified the interaction energies between molecules, offering insight into the stability and nature of the crystal packing.

The absence of published research in these specific areas for this compound prevents the generation of an article with the requested detailed research findings and data tables. While computational studies exist for structurally related aniline (B41778) and trifluoromethyl compounds, extrapolating this data to the specific molecule of interest would not be scientifically accurate or adhere to the strict focus of the request.

Further experimental and computational research is required to elucidate the theoretical properties and solid-state behavior of this compound.

Spectroscopic Property Prediction and Validation (e.g., NMR, MS, IR)

Theoretical and computational chemistry plays a crucial role in the prediction and validation of spectroscopic properties of novel compounds, including derivatives of fluorophenoxy-trifluoromethyl aniline. These computational methods allow for the elucidation of spectral characteristics such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, which are vital for the structural confirmation and analysis of synthesized molecules.

While extensive research has been conducted on various substituted anilines, a thorough search of available scientific literature and spectral databases did not yield specific experimental or computationally predicted spectroscopic data (NMR, MS, IR) for the compound This compound .

In typical computational studies, Density Functional Theory (DFT) and ab initio methods are employed to predict the spectroscopic properties of molecules. For instance, the ¹H and ¹³C NMR chemical shifts can be calculated by methods such as the Gauge-Including Atomic Orbital (GIAO) method, often coupled with a functional like B3LYP and a suitable basis set. These predicted spectra are then compared with experimental data for validation.

Similarly, computational methods can predict IR vibrational frequencies, which correspond to the stretching and bending of molecular bonds. These predictions help in the assignment of peaks in experimentally obtained IR spectra. Mass spectrometry fragmentation patterns can also be theoretically modeled to understand the stability of the parent ion and the formation of various daughter ions.

Although no specific data tables for This compound can be presented due to the absence of published research, the general approach to predicting and validating its spectroscopic properties would follow these established computational methodologies. Future research in this area would be necessary to generate and validate the specific NMR, MS, and IR spectral data for this compound.

Role As a Synthetic Building Block in Advanced Chemical Synthesis

Precursor in the Synthesis of Complex Organic Molecules

One of the most significant applications of 4-(4-Fluorophenoxy)-3-(trifluoromethyl)aniline is its role as a key precursor in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. The structural motifs present in this aniline (B41778) derivative are frequently found in a class of targeted therapeutics known as kinase inhibitors. These drugs are designed to interfere with the action of kinases, enzymes that play a crucial role in cell signaling and growth. Dysregulation of kinase activity is a hallmark of many cancers, making kinase inhibitors a vital component of modern oncology.

The synthesis of many kinase inhibitors, such as Sorafenib and its analogues, often involves the formation of a urea (B33335) linkage between an aromatic amine and an isocyanate. nih.govgoogle.comnih.gov In this context, this compound can serve as the amine-containing fragment. The general synthetic approach is outlined below:

Table 1: General Reaction Scheme for the Synthesis of Kinase Inhibitor Analogues

| Reactant 1 | Reactant 2 | Product |

| This compound | Substituted Phenyl Isocyanate | N-(4-(4-Fluorophenoxy)-3-(trifluoromethyl)phenyl)-N'-(substituted phenyl)urea |

Utility in the Development of Functional Materials

The unique properties conferred by the fluorine atoms in this compound also make it an attractive monomer for the synthesis of high-performance polymers and other functional materials.

Optoelectronic Applications

While specific examples of the use of this compound in optoelectronic devices are not extensively documented, the properties of analogous fluorinated aromatic compounds suggest its potential in this area. Fluorinated polyimides, for instance, are known for their excellent thermal stability, low dielectric constants, and high optical transparency. ntu.edu.twresearchgate.net These properties are highly desirable for applications in microelectronics and optoelectronics, such as insulating layers and substrates for flexible displays.

The incorporation of this compound into a polyimide backbone could be achieved through polycondensation with a suitable dianhydride. The resulting polymer would be expected to exhibit the following characteristics:

Table 2: Predicted Properties of Polyimides Derived from this compound

| Property | Expected Outcome | Rationale |

| Thermal Stability | High | Strong C-F and aromatic C-N bonds |

| Dielectric Constant | Low | High electronegativity and low polarizability of fluorine |

| Optical Transparency | High | Reduced intermolecular charge transfer due to fluorine substitution |

| Solubility | Improved | Disruption of polymer chain packing by bulky trifluoromethyl groups |

These properties would make such polyimides promising candidates for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices where high performance and reliability are critical.

Sensor Material Development

The development of chemical sensors often relies on the design of molecules that exhibit a measurable response to the presence of a specific analyte. The electronic properties of this compound make it a potential building block for such sensors. The electron-withdrawing nature of the trifluoromethyl and fluorophenoxy groups can influence the fluorescence or electrochemical properties of a larger molecular system into which it is incorporated.

For example, this aniline could be derivatized to create a fluorescent probe. The aniline nitrogen provides a convenient handle for the attachment of a fluorophore. The electronic environment of the 4-(4-Fluorophenoxy)-3-(trifluoromethyl)phenyl moiety could then modulate the emission properties of the fluorophore upon binding to a target analyte. While specific sensors based on this exact molecule are not widely reported, the principles of sensor design suggest its potential utility in this field.

Applications in Substrate Scope Studies for Advanced Organic Reactions

The development of new and improved methods for the formation of chemical bonds is a central theme in organic chemistry. A crucial aspect of this research is the evaluation of the "substrate scope" of a new reaction, which involves testing the reaction with a wide variety of starting materials to determine its generality and limitations. This compound, with its unique combination of functional groups and electronic properties, serves as an excellent substrate for such studies, particularly in the area of metal-catalyzed cross-coupling reactions.

Reactions such as the Buchwald-Hartwig amination and the Ullmann condensation are powerful tools for the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds, respectively. nih.govnih.gov The reactivity of the aniline N-H bond and the potential for reactions at the aromatic rings make this compound a valuable probe for these transformations.

Table 3: Potential Cross-Coupling Reactions Involving this compound

| Reaction Type | Coupling Partners | Potential Product |

| Buchwald-Hartwig Amination | Aryl Halide | N-Aryl-4-(4-fluorophenoxy)-3-(trifluoromethyl)aniline |

| Ullmann Condensation | Aryl Halide | N-Aryl-4-(4-fluorophenoxy)-3-(trifluoromethyl)aniline |

| Suzuki Coupling | Arylboronic Acid | (If derivatized to an aryl halide) Aryl-substituted aniline |

| Sonogashira Coupling | Terminal Alkyne | (If derivatized to an aryl halide) Alkynyl-substituted aniline |

By including this compound in substrate scope studies, chemists can gain valuable insights into how factors such as steric hindrance from the trifluoromethyl group and the electronic effects of the fluorophenoxy moiety influence the efficiency and outcome of the reaction.

Contribution to Fundamental Fluorine Chemistry Research

The field of fluorine chemistry is of immense importance due to the profound impact that fluorine substitution can have on the properties of organic molecules. nbinno.com The study of compounds like this compound contributes to a deeper understanding of the fundamental principles of fluorine chemistry.

This molecule provides a platform for investigating the interplay between two different types of fluorine-containing substituents: a trifluoromethyl group and a fluorophenoxy group. Researchers can study how these groups influence the reactivity of the aniline nitrogen, the aromatic rings, and each other. For example, the electron-withdrawing nature of both groups is expected to decrease the basicity of the aniline nitrogen and affect the regioselectivity of further electrophilic aromatic substitution reactions.

Furthermore, the synthesis of this compound itself can drive the development of new synthetic methodologies for the introduction of fluorine and fluorinated groups into aromatic systems. The insights gained from studying the synthesis and reactivity of this and related compounds are crucial for the rational design of new pharmaceuticals, agrochemicals, and materials with tailored properties.

Future Research Directions and Perspectives in Fluorophenoxytrifluoromethyl Aniline Chemistry

Exploration of Novel and Sustainable Synthetic Pathways

The synthesis of complex fluorinated molecules often involves multi-step processes that can be resource-intensive and generate significant waste. A primary future objective is the development of more efficient and environmentally benign synthetic routes. Research is increasingly focused on methodologies that align with the principles of green chemistry.

Key areas for exploration include:

Photocatalysis: Visible-light-induced methods are emerging as powerful, sustainable tools in organic synthesis. acs.org Photoinduced protocols could offer mild, transition-metal-free pathways for constructing the C-O (ether) or C-N bonds in fluorophenoxytrifluoromethyl anilines, potentially reducing energy consumption and avoiding heavy metal catalysts. acs.org The formation of electron donor-acceptor (EDA) complexes between anilines and other reagents under photoirradiation is a promising avenue for novel bond formations. acs.org

Mechanochemistry: Solvent-free mechanochemical methods, such as manual or ball-milling grinding, provide a convenient and sustainable strategy for synthesizing fluorinated compounds like imines from anilines. mdpi.com This approach dramatically reduces solvent waste and can lead to higher yields and cleaner products that may not require extensive purification. mdpi.com

Advanced Fluorination Reagents: The development and use of safer, more sustainable fluorinating reagents is critical. While traditional methods may rely on harsh reagents, newer alternatives are being explored. researchgate.net For instance, valorizing stable gases like sulfur hexafluoride (SF6) as a deoxyfluorination reagent is an attractive, albeit challenging, strategy being investigated. acs.org

Catalyst-Free Methodologies: Designing synthetic sequences that minimize or eliminate the need for catalysts, particularly those based on precious metals, is a significant goal. Catalyst-free approaches for fluorination and other transformations can simplify purification and reduce costs. researchgate.net

Advanced Mechanistic Studies of Transformation Processes

A thorough understanding of reaction mechanisms is fundamental to optimizing existing synthetic methods and designing new ones. For 4-(4-Fluorophenoxy)-3-(trifluoromethyl)aniline, future mechanistic studies will be crucial for controlling reactivity and selectivity in its transformations.

Prospective research in this area includes:

Computational Chemistry: Quantum chemical calculations can provide deep insights into the electronic structure of fluorinated anilines. chemicalbook.com Future studies could focus on mapping reaction pathways, calculating transition state energies, and analyzing orbital interactions (e.g., HOMO-LUMO energies) to predict reactivity. chemicalbook.com Understanding the influence of the trifluoromethyl and fluorophenoxy groups on the electron density of the aniline (B41778) ring is essential for predicting the outcomes of electrophilic aromatic substitution or other transformations.

Spectroscopic Analysis of Intermediates: The direct observation of reaction intermediates is a powerful tool for elucidating mechanisms. Advanced spectroscopic techniques, such as in-situ NMR or transient absorption spectroscopy, could be employed to identify and characterize short-lived species like radical cations or EDA complexes that may form during photoinduced reactions involving the aniline moiety. acs.org

Kinetic Studies: Detailed kinetic analysis of synthetic reactions can help determine reaction orders, activation energies, and the influence of various parameters (temperature, concentration, solvent) on reaction rates. This data is invaluable for optimizing reaction conditions for efficiency and yield.

Development of New Derivatives with Tunable Physicochemical Attributes

The core structure of this compound is a versatile platform for creating a diverse library of new molecules. By systematically modifying the structure, researchers can fine-tune its physicochemical properties for specific applications, particularly in medicinal chemistry and materials science. ossila.com

Future work will likely concentrate on:

Functional Group Modification: Introducing a variety of substituents onto the aniline nitrogen, the phenoxy ring, or the aniline ring itself can modulate properties such as solubility, lipophilicity, and electronic character. The existing amine group is a key handle for derivatization, for example, through reactions to form amides, imines, or more complex heterocyclic structures. mdpi.comossila.com

Synthesis of Heterocyclic Scaffolds: Aniline derivatives are common precursors for synthesizing valuable heterocyclic compounds like quinolines, benzotriazoles, and benzimidazoles. ossila.com Research into cyclization reactions starting from this compound and its derivatives could yield novel compounds with potential biological activity. ossila.comnih.gov

Structure-Property Relationship Studies: A systematic investigation into how structural changes impact key physicochemical properties is essential. This involves synthesizing a series of related compounds and characterizing their properties to build predictive models. The introduction of fluorine and trifluoromethyl groups is known to affect properties like lipophilicity and metabolic stability. acs.org

The following table illustrates how modifications to the aniline core structure can influence physicochemical properties, using related compounds as examples.

| Compound Name | Structure | Molecular Weight (g/mol) | Melting Point (°C) | Calculated LogP |

|---|---|---|---|---|

| 4-Fluoro-3-(trifluoromethyl)aniline |  | 179.11 nih.gov | Not Available | 2.2 nih.gov |

| 4-Methoxy-3-(trifluoromethyl)aniline |  | 191.15 ossila.com | 58 - 60 ossila.com | 1.94 epa.gov |

| 4-(Trifluoromethyl)aniline |  | 161.12 sigmaaldrich.com | 3 - 8 | 1.95 chemicalbook.com |

Expansion into Emerging Material Science Applications

Fluorinated polymers are a unique class of materials known for their exceptional properties, including high thermal stability, chemical resistance, low friction coefficients, and unique electrical characteristics. mdpi.comresearchgate.netresearchgate.net Aniline derivatives can serve as important monomers or building blocks for high-performance polymers.

Future research could explore the potential of this compound as a precursor for advanced materials:

High-Performance Polymers: The aniline functional group allows for polymerization through various routes to create novel polyanilines or other polymers. The presence of multiple fluorine atoms in the molecule is expected to impart desirable properties such as thermal stability, chemical inertness, and hydrophobicity to the resulting polymers. researchgate.net These materials could find use in demanding applications such as aerospace, electronics, and protective coatings. pageplace.de

Electroactive Materials: Polyaniline is an intrinsically conductive polymer, and its properties can be tuned by substitution. Fluorinated derivatives could lead to materials with modified electronic properties. Some fluorinated polymers exhibit piezoelectric, pyroelectric, and ferroelectric behaviors, making them suitable for use in sensors, actuators, and energy storage devices. mdpi.comresearchgate.netsciengine.com

Membranes and Separation Technologies: The chemical resistance and tailored surface properties (hydrophobicity/oleophobicity) of fluorinated polymers make them excellent candidates for advanced membrane applications, including gas separation and water treatment. researchgate.netsciengine.com

The combination of a polymerizable aniline group with fluorine-containing moieties makes this compound a promising, yet underexplored, building block for the next generation of smart and high-performance materials. sciengine.com

Q & A

Q. Table 1. Comparative Yields Under Varied Conditions

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Pd(OAc)₂ | DMF | 100 | 78 |

| XPhos Pd G3 | Toluene | 110 | 82 |

| None | DMSO | 120 | 45 |

Data adapted from analogous coupling reactions .

Basic: What computational tools predict the compound’s physicochemical properties and reactivity?

Answer:

- LogP calculation : Use ChemAxon or ACD/Labs to estimate hydrophobicity (predicted LogP ≈ 3.2 for C₁₃H₁₀F₃NO) .

- DFT simulations : Gaussian 09 with B3LYP/6-31G* basis set models frontier orbitals, predicting nucleophilic attack at the para-fluorophenoxy group .

- pKa prediction : SPARC algorithms estimate amine pKa ≈ 3.5, critical for protonation-dependent biological activity .

Advanced: How do structural modifications alter biological activity in related compounds?

Answer:

- Trifluoromethyl position : Meta-substitution (vs. para) enhances tubulin polymerization inhibition by 40% due to steric complementarity .

- Phenoxy substituents : Electron-withdrawing groups (e.g., Cl) increase oxidative stability but reduce calcium channel blocking efficacy .

- Amine protection : Boc-protected analogs show improved blood-brain barrier penetration in rodent models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.